molecular formula C8H8BrF B1380837 2-Bromo-1-ethyl-3-fluorobenzene CAS No. 1369889-90-6

2-Bromo-1-ethyl-3-fluorobenzene

Cat. No.: B1380837
CAS No.: 1369889-90-6
M. Wt: 203.05 g/mol
InChI Key: YPCVKNZKNATPRC-UHFFFAOYSA-N
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Description

2-Bromo-1-ethyl-3-fluorobenzene is an aromatic compound with the molecular formula C8H8BrF It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, an ethyl group at the first position, and a fluorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-ethyl-3-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethyl-3-fluorobenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-ethyl-3-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The bromine atom can be replaced by a nucleophile in the presence of a strong base.

    Electrophilic Aromatic Substitution: The ethyl and fluorine substituents can direct further substitution reactions to the ortho and para positions relative to the ethyl group.

Common Reagents and Conditions:

  • Nucleophilic Aromatic Substitution:

    • Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
    • Conditions: Elevated temperature, polar aprotic solvent
    • Major Products: Substituted benzene derivatives
  • Electrophilic Aromatic Substitution:

    • Reagents: Sulfuric acid (H2SO4), nitric acid (HNO3), bromine (Br2)
    • Conditions: Room temperature to reflux, depending on the reaction
    • Major Products: Nitro, sulfonic acid, or further brominated derivatives

Scientific Research Applications

2-Bromo-1-ethyl-3-fluorobenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethyl-3-fluorobenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product .

Comparison with Similar Compounds

    1-Bromo-3-fluorobenzene: Lacks the ethyl group, leading to different reactivity and applications.

    2-Bromo-1-methyl-3-fluorobenzene: Contains a methyl group instead of an ethyl group, affecting its chemical properties.

    2-Bromo-1-ethyl-4-fluorobenzene: The fluorine atom is positioned differently, influencing its reactivity.

Uniqueness: 2-Bromo-1-ethyl-3-fluorobenzene is unique due to the specific positioning of its substituents, which affects its reactivity and potential applications. The presence of both bromine and fluorine atoms, along with an ethyl group, provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.

Properties

IUPAC Name

2-bromo-1-ethyl-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-2-6-4-3-5-7(10)8(6)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCVKNZKNATPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369889-90-6
Record name 2-bromo-1-ethyl-3-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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